(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Description
This compound is a triazole-containing enamide derivative characterized by:
- A 4-bromophenyl-substituted 1,2,4-triazole core.
- An N-phenylprop-2-enamide backbone with a 3,4-dimethoxyphenyl substituent.
- Potential bioactivity linked to its structural motifs, such as the bromophenyl group (common in anticancer agents) and methoxy substituents (enhancing solubility and membrane permeability) .
Properties
IUPAC Name |
(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O3/c1-32-23-13-3-17(15-24(23)33-2)4-14-25(31)28-20-9-11-21(12-10-20)30-22(16-27-29-30)18-5-7-19(26)8-6-18/h3-16H,1-2H3,(H,28,31)/b14-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNKMUFPWVERII-LNKIKWGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are monoamine oxidase (MAO-B) and acetylcholinesterase . These enzymes play crucial roles in the nervous system. MAO-B is involved in the breakdown of neurotransmitters such as dopamine, while acetylcholinesterase is responsible for the termination of synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.
Mode of Action
The compound exerts its mechanism of action by binding to these specific target proteins, thereby interfering with their normal function. It acts as an inhibitor, reducing the activity of these enzymes. The inhibitory potential was evaluated based on binding and reversibility studies using purified enzymes.
Biochemical Pathways
By inhibiting MAO-B and acetylcholinesterase, the compound affects the biochemical pathways associated with these enzymes. This results in an increase in the levels of neurotransmitters such as dopamine and acetylcholine in the brain, which can have various downstream effects, including potential neuroprotective effects.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting MAO-B and acetylcholinesterase, the compound can increase the levels of certain neurotransmitters, potentially leading to neuroprotective effects.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds.
Cellular Effects
The cellular effects of (2E)-N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide are diverse and depend on the specific cell type and cellular context. The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (2E)-N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2E)-N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of (2E)-N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of (2E)-N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide within cells and tissues are complex processes that are likely to involve various transporters or binding proteins. The compound may also have effects on its localization or accumulation within cells.
Biological Activity
(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide, a compound featuring a triazole moiety, has garnered attention due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a triazole ring and methoxy groups, which are known to influence biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, indicating several potential therapeutic effects:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have demonstrated that triazole-containing compounds can interfere with cancer cell signaling pathways, leading to reduced tumor growth and enhanced apoptosis .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has been well-documented. Studies show that this compound exhibits activity against a range of bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anticonvulsant Effects
Recent investigations into the anticonvulsant properties of similar compounds suggest that they may modulate neurotransmitter systems in the brain. The compound's ability to stabilize neuronal membranes could provide a therapeutic avenue for treating epilepsy and other seizure disorders .
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Testing :
- Anticonvulsant Activity :
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could modulate neurotransmitter receptors, impacting neuronal excitability.
- Membrane Disruption : Its hydrophobic properties allow it to integrate into microbial membranes, leading to cell lysis.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The compound can be synthesized through a combination of azide-alkyne cycloaddition reactions and subsequent coupling reactions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have been evaluated for their activity against various bacterial strains and fungi. The incorporation of the 4-bromophenyl moiety has been linked to enhanced antimicrobial efficacy . In vitro studies demonstrated that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. Studies involving this compound have indicated its effectiveness against specific cancer cell lines, including breast cancer (MCF7) and others . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between this compound and target proteins associated with disease pathways. These studies provide insights into the compound's potential as a lead candidate for drug development .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazole Derivatives with Bromophenyl Groups
Compound A (from ):
- Structure: Contains a 4-bromophenyl-triazole core but differs in the substituent at the 3-position, featuring a sulfanyl acetohydrazide group instead of an enamide.
- Key Differences: The sulfanyl group may enhance metal-binding properties, while the enamide in the target compound could improve hydrogen-bonding interactions .
Compound B (from ):
- Structure: Shares the 4-bromophenyl-triazole moiety but includes a propenylidene acetohydrazide chain.
Enamide vs. Enone Backbones
Compound D (from ):
- Structure: Features a prop-2-en-1-one (enone) backbone instead of enamide.
- Reactivity: The enone system is electrophilic and prone to Michael addition reactions, whereas the enamide in the target compound is less reactive, favoring stability in biological environments .
Bioactivity and Pharmacological Potential
Anticancer Activity and Ferroptosis Induction
- The target compound’s bromophenyl and methoxy groups align with ferroptosis-inducing agents (FINs) described in . These substituents may enhance redox activity and selectivity toward cancer cells, as seen in OSCC (oral squamous cell carcinoma) models .
- Comparison with Natural Compounds : highlights plant-derived biomolecules with similar dimethoxyphenyl groups, suggesting shared mechanisms like ROS modulation or enzyme inhibition .
Insecticidal Activity (Hypothetical Inference)
- Structural analogs in and could be tested for similar applications .
Physicochemical Properties
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:
Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-bromophenyl-triazole moiety .
Amide Coupling : Condensation of intermediates using reagents like EDC/HOBt or DCC to link the triazole-phenyl fragment with the 3,4-dimethoxyphenylpropenamide group .
Solvent Optimization : Reflux in ethanol or DMF with glacial acetic acid as a catalyst to enhance reaction efficiency .
- Critical Parameters : Temperature (70–100°C), reaction time (4–12 hours), and stoichiometric control of substituents (e.g., 4-bromophenyl vs. methoxyphenyl groups) .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm regioselectivity of the triazole ring and E/Z configuration of the propenamide group .
- X-ray Crystallography : Resolves crystallographic packing and bond angles, particularly for verifying the (E)-stereochemistry .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~510) .
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the target compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables like solvent polarity, catalyst loading, and temperature .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., dimerization) by precise control of residence time .
- Catalyst Screening : Test alternatives to Cu(I), such as Ru-based catalysts, to improve regioselectivity in triazole formation .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Methodological Answer :
-
Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) and cytotoxicity (e.g., MTT) under standardized conditions .
-
Structural Comparisons : Compare activity with analogs (Table 1) to isolate substituent effects .
-
Meta-Analysis : Pool data from multiple studies to identify trends (e.g., bromophenyl vs. fluorophenyl substituents) .
Table 1 : Biological activity comparison of triazole derivatives
Substituent IC50 (µM) Target Enzyme 4-Bromophenyl 0.45 Kinase A 4-Fluorophenyl 1.2 Kinase A 3,4-Dimethoxyphenyl 0.87 Kinase B
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets. Bromine’s electronegativity enhances halogen bonding .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity to guide structural modifications .
Q. What structural modifications enhance the biological activity of triazole-containing analogs?
- Methodological Answer :
- Halogen Substitution : Bromine improves lipophilicity (logP) and target affinity vs. chlorine or fluorine .
- Methoxy Positioning : 3,4-Dimethoxy groups enhance solubility without compromising membrane permeability .
- Propenamide Geometry : (E)-isomers show superior activity due to planar conformation aligning with target binding sites .
Q. What are the considerations for implementing flow chemistry in the synthesis of this compound?
- Methodological Answer :
- Reactor Design : Use microfluidic chips with integrated temperature zones to control exothermic steps (e.g., cycloaddition) .
- Residence Time : Optimize to 10–15 minutes to prevent decomposition of sensitive intermediates .
- Scalability : Multi-step cascades enable gram-scale production with >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
